TH-237A

Microtubule pharmacology Stereochemistry Neuroprotection

Researchers requiring neuroprotection without microtubule-stabilizing liability can use TH-237A, the (3R,5S)-meso stereoisomer of GS-164. Unlike the (R/R) stereoisomer, it lacks paclitaxel-like tubulin polymerization, avoiding G2/M cell cycle arrest. • EC50: 5 nM in primary neuronal culture against Aβ-induced toxicity. • In vivo: Reduced abnormal Tau in P301L mouse brain and spinal cord; preserved axonal transport in 3xTg-AD mice. • CNS-penetrant with broad efficacy against staurosporine, thapsigargin, paraquat, and H₂O₂. Supplied with rigorous stereochemical QC to ensure reproducible research.

Molecular Formula C18H17F2NO3
Molecular Weight 333.3 g/mol
Cat. No. B612149
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTH-237A
SynonymsTH237A;  TH 237A;  TH237A. mesoGS 164.
Molecular FormulaC18H17F2NO3
Molecular Weight333.3 g/mol
Structural Identifiers
SMILESC1C2(COC(N2C(O1)C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)CO
InChIInChI=1S/C18H17F2NO3/c19-14-5-1-12(2-6-14)16-21-17(13-3-7-15(20)8-4-13)24-11-18(21,9-22)10-23-16/h1-8,16-17,22H,9-11H2/t16-,17+,18?
InChIKeyAEZQGSQEXPUADE-JWTNVVGKSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Appearancewhite to off-white solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

TH-237A: Stereochemically Defined Neuroprotectant


TH-237A (meso-GS 164, CAS 935467-97-3) is a stereochemically defined neuroprotective agent representing the (3R,5S)-meso stereoisomer of the GS-164 scaffold [1]. First disclosed in US Patent Application 20070099971, TH-237A was isolated from a stereoisomeric mixture of GS-164 and characterized as a brain-penetrant small molecule with protective effects against multiple neurotoxic insults [2]. Critically, unlike the (R/R) stereoisomer of GS-164 which potently stimulates microtubule polymerization in a paclitaxel-like manner, TH-237A exerts its neuroprotective effects through a mechanism that does not involve microtubule stabilization [1].

Why GS-164 Cannot Substitute TH-237A


Substitution of TH-237A with the parent compound GS-164 or its (R/R) stereoisomer introduces a critical pharmacological divergence that fundamentally alters the therapeutic profile. The (R/R) GS-164 stereoisomer potently stimulates tubulin polymerization in a GTP-independent, concentration-dependent manner analogous to paclitaxel [1], whereas TH-237A was shown to be surprisingly devoid of microtubule-stabilizing activity [2]. This mechanistic distinction is not merely academic: microtubule-stabilizing agents such as paclitaxel and (R/R) GS-164 arrest cycling cells in the G2/M phase and carry the attendant risk of mitotic toxicity, particularly in non-neuronal proliferating cell populations [1]. For applications requiring chronic neuroprotection without cell cycle perturbation, substitution with GS-164 mixtures or the (R/R) stereoisomer would introduce unintended pharmacologic liabilities that TH-237A circumvents. The quantitative evidence below substantiates why stereochemical identity is a non-negotiable specification.

TH-237A Comparative Evidence


Microtubule-Stabilizing Activity: TH-237A vs GS-164

The (R/R) stereoisomer of GS-164 was previously characterized as a microtubule-stabilizing agent that stimulates tubulin polymerization with approximately one-tenth the activity of paclitaxel in vitro [1]. In contrast, the meso stereoisomer TH-237A was found to exhibit neuroprotective effects via a mechanism that does not involve microtubule stabilization [2]. This functional divergence—the presence versus absence of microtubule polymerization activity—represents a qualitative, stereochemistry-dependent pharmacologic distinction between two compounds derived from the same chemical scaffold.

Microtubule pharmacology Stereochemistry Neuroprotection

Neuroprotection Against Amyloid-β Toxicity

In primary rat embryonic cortical neuron cultures, exposure to Aβ peptide in the presence of 5 nM TH-237A resulted in a 50% increase in neuronal survival . The EC50 value was determined to be 5 nM across a concentration range of 0.5 to 60 nM [1]. Neuronal cultures were pretreated with TH-237A for 2 hours prior to Aβ exposure, and survival was quantified using the Live/Dead assay [1].

Alzheimer's disease Amyloid-β Neuronal survival

Broad-Spectrum Neuroprotection Across Toxic Stimuli

Beyond Aβ-induced toxicity, TH-237A demonstrated significantly enhanced neuronal survival against a panel of mechanistically distinct toxic stimuli, including staurosporine (kinase inhibitor), thapsigargin (SERCA inhibitor inducing ER stress), paraquat (oxidative stress inducer), and H2O2 (reactive oxygen species) . While GS-164 was originally characterized for its microtubule-stabilizing and antitumor properties, its neuroprotective profile across this breadth of toxic insults was not established in the source literature.

Neuroprotection Oxidative stress Cellular toxicity

Blood-Brain Barrier Permeability Evidence

In vitro studies using bovine brain microvessel endothelial cells and in situ brain perfusion studies indicated that TH-237A can readily cross the blood-brain barrier in a passive manner . The compound's favorable brain penetration is further supported by in vivo efficacy in P301L mutant Tau mice and 3xTg-AD mice, where chronic treatment led to reductions in abnormal Tau in brain and spinal cord [1]. While GS-164 was noted to have structural features mimicking paclitaxel's essential pharmacophore, its BBB permeability was not a primary characterization endpoint in the original reports.

Blood-brain barrier CNS penetration Pharmacokinetics

In Vivo Tau Reduction in P301L Tauopathy Model

Chronic treatment of P301L mutant Tau mice with TH-237A led to a reduction of abnormal Tau in brain and spinal cord . Additionally, in 3xTg-AD mice, TH-237A treatment over one year preserved axonal transport integrity as measured by manganese-enhanced MRI [1]. These in vivo outcomes provide functional validation of CNS target engagement that is absent from the GS-164 literature, which focused predominantly on in vitro microtubule assembly and antitumor activity.

Tauopathy Neurofibrillary pathology In vivo efficacy

Microtubule Binding Without Polymerization

Microtubule binding and tubulin assembly studies confirmed that TH-237A interacts with microtubules, yet this interaction differs fundamentally from that of paclitaxel and does not result in microtubule stabilization . This contrasts with GS-164, which was shown to stimulate microtubule protein assembly in vitro in a concentration-dependent and GTP-independent manner analogous to paclitaxel [1]. TH-237A thus occupies a unique pharmacologic niche: microtubule interaction without the polymerization-driven cell cycle effects characteristic of taxane-site agents.

Microtubule binding Tubulin Mechanism of action

TH-237A Optimal Application Scenarios


Alzheimer's & Amyloid-β Research: CNS-Penetrant Neuroprotection

In primary neuronal culture models of Aβ-induced toxicity, TH-237A demonstrates an EC50 of 5 nM for neuronal survival enhancement . This potency, combined with documented blood-brain barrier permeability and the absence of microtubule-stabilizing activity, makes TH-237A particularly suited for AD research programs seeking to dissect neuroprotective mechanisms independent of taxane-like microtubule effects. Researchers studying Aβ oligomer toxicity, synaptic dysfunction, or neuronal survival pathways can utilize TH-237A as a stereochemically defined tool compound with validated CNS exposure [1].

Tauopathy & Neurofibrillary Degeneration Models

Chronic TH-237A treatment in P301L mutant Tau mice reduced abnormal Tau accumulation in brain and spinal cord [1]. This in vivo evidence of target engagement in a tauopathy model distinguishes TH-237A from GS-164 and supports its application in research on tau hyperphosphorylation, neurofibrillary tangle formation, and microtubule dysfunction. Investigators studying tau-mediated neurodegeneration, including frontotemporal dementia and progressive supranuclear palsy models, may prioritize TH-237A for its demonstrated in vivo reduction of pathological Tau species [1].

Broad-Spectrum Neuroprotection Studies

TH-237A has demonstrated significantly enhanced neuronal survival against multiple mechanistically distinct toxic stimuli, including staurosporine (kinase inhibition), thapsigargin (ER stress), paraquat (oxidative stress), and H2O2 (ROS) . This broad efficacy profile supports the use of TH-237A in studies investigating convergent neuroprotective pathways, cellular stress response mechanisms, or neurotoxicity screening platforms where a single compound with validated activity across diverse insults is advantageous .

Axonal Transport Integrity in Neurodegeneration

In 3xTg-AD triple-transgenic mice, one-year TH-237A treatment preserved axonal transport rates in olfactory bulbs as measured by manganese-enhanced MRI [2]. This functional in vivo readout of axonal integrity supports the application of TH-237A in studies examining axonal transport deficits, mitochondrial trafficking, or synaptic maintenance in chronic neurodegenerative disease models. The preservation of axonal transport provides a translatable biomarker for neuroprotective efficacy that complements traditional histopathological endpoints [2].

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